molecular formula C15H19N3O3S B2393405 N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 1235158-19-6

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2393405
CAS No.: 1235158-19-6
M. Wt: 321.4
InChI Key: SKEBDUFPZKZEPG-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an acetamide moiety attached to a phenyl ring with an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Acetamide Moiety: The acetamide group is introduced by reacting the dimethylpyrazole with chloroacetyl chloride in the presence of a base.

    Introduction of the Ethylsulfonyl Group: The final step involves the sulfonylation of the phenyl ring using ethylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer.

    Antimicrobial Activity: Studies suggest it may possess antimicrobial properties, making it a candidate for drug development.

Medicine:

    Drug Development: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

  • N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide
  • N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-chlorophenyl)acetamide
  • N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide

Comparison:

  • N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and may improve its interaction with biological targets compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-(4-ethylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-4-22(20,21)13-7-5-12(6-8-13)10-15(19)16-14-9-11(2)17-18(14)3/h5-9H,4,10H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEBDUFPZKZEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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